molecular formula C12H7BrF2O2S B8240844 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene

Cat. No.: B8240844
M. Wt: 333.15 g/mol
InChI Key: IDFVJUVBGWEHSS-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene is a high-purity chemical compound offered for research and development purposes. This molecule features a sulfone group bridging a bromophenyl ring and a 1,3-difluorobenzene ring, making it a valuable building block in organic synthesis. Compounds of this structural class are frequently employed in the development of pharmaceuticals and agrochemicals, where the sulfone moiety can act as a key linker or functional group in active molecules. The presence of both bromine and fluorine atoms provides distinct reactivity; the bromine can serve as a handle for further cross-coupling reactions, such as Suzuki or Heck reactions, while the fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity. Researchers utilize this and related sulfonyl-bridged structures in exploring new drug candidates, advanced materials, and as intermediates in complex multi-step synthetic pathways. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper safety procedures should be followed; consult the safety datasheet for handling and hazard information.

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O2S/c13-8-4-6-9(7-5-8)18(16,17)12-10(14)2-1-3-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVJUVBGWEHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 1,3-difluorobenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antagonism of Serotonin Receptors
One of the prominent applications of compounds similar to 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene is their role as antagonists of the human 5-HT2A receptor. These compounds are being investigated for their potential in treating various neurological disorders, including:

  • Sleep Disorders : Such as insomnia.
  • Psychotic Disorders : Including schizophrenia.
  • Anxiety Disorders : Treatment of anxiety and panic disorders.

The selectivity of these compounds towards the 5-HT2A receptor suggests they may have fewer side effects compared to other antipsychotic medications, making them a valuable area of research for developing new therapeutic agents .

Inhibition of Carbonic Anhydrase
Research has indicated that derivatives of sulfonamides, including those with similar structures to this compound, can inhibit carbonic anhydrase enzymes. This inhibition is significant for therapeutic applications in conditions such as glaucoma and certain types of cancer . For instance, a study highlighted the effectiveness of specific analogs in inhibiting bovine carbonic anhydrase II, showcasing their potential as enzyme inhibitors .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity. For example:

  • The introduction of electron-withdrawing groups at specific positions on the aromatic rings can enhance inhibitory activity against various enzymes.
  • The presence of bromine at the para position has been shown to improve the efficacy of certain compounds against cancer cell lines .

These findings underscore the importance of molecular design in developing effective pharmacological agents.

Potential in Cancer Treatment

The compound's structural attributes allow it to be explored as a candidate for anticancer agents. Research into related arylsulfonamide compounds has demonstrated promising antiproliferative activities against various cancer cell lines. For instance, modifications that include fluorinated groups have been associated with increased potency against colon cancer cells . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

Material Science Applications

Beyond medicinal chemistry, sulfonyl derivatives like this compound are also being investigated for their utility in material science. Their unique chemical properties make them suitable for:

  • Polymer Chemistry : Acting as intermediates in the synthesis of novel polymers with tailored properties.
  • Catalysis : Serving as catalysts or catalyst precursors in organic reactions.

These applications highlight the versatility of sulfonyl compounds across different scientific fields.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene depends on its specific application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison:
  • 1,3-Difluorobenzene Derivatives: 2-(Azidomethyl)-1,3-difluorobenzene (): Features an azidomethyl group instead of a sulfonyl-bromophenyl group. 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (): Contains a difluoromethoxy group and additional fluorines. Its higher XLogP3 (5.3 vs. ~4–5 for the target compound) suggests increased lipophilicity due to fluorine density .
  • Sulfone Analogues: 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride (): Shares the sulfonyl-bromophenyl motif but lacks fluorine. Poly(oxyethylene) sulfonamides (): Perfluorinated sulfonamides exhibit extreme hydrophobicity and chemical inertness, contrasting with the target compound’s aromatic reactivity .
Table 1: Substituent and Property Comparison
Compound Molecular Formula Key Substituents XLogP3 Hydrogen Bond Acceptors Notable Properties
2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene C₁₂H₈BrF₂O₂S 1,3-F; 2-SO₂-(4-BrC₆H₄) ~4.5* 4 (SO₂, 2F) High thermal stability, moderate lipophilicity
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 1,2,3-F; 5-OCHF₂-(4-Br-2,6-F₂C₆H₂) 5.3 8 High lipophilicity, low polarity
4-[(4-Bromophenyl)sulfonyl]benzoyl chloride C₁₃H₈BrClO₃S 4-SO₂-(4-BrC₆H₄); COCl ~3.8 3 Reactive acylating agent

*Estimated based on structural similarity.

Reactivity in Reductive and Functionalization Reactions

highlights that fluorobenzene derivatives with meta-fluorine substituents (e.g., 1,3-difluorobenzene) exhibit slower reduction rates compared to ortho or para isomers due to steric and electronic effects . This suggests that this compound may resist defluorination under reductive conditions more effectively than its 1,2- or 1,4-difluoro analogues.

Additionally, the sulfonyl group enhances electrophilicity at the benzene ring, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), whereas non-sulfonated fluorobenzenes (e.g., 2-(azidomethyl)-1,3-difluorobenzene) undergo azide-alkyne cycloaddition .

Biological Activity

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₇BrF₂O₂S and a molecular weight of approximately 329.15 g/mol. Its structure includes a sulfonyl group attached to a difluorobenzene ring, with a bromine atom at the para position of the phenyl ring. This configuration contributes to its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes can be employed to produce this compound:

  • Bromination : The introduction of the bromine atom at the para position can be achieved through bromination of the corresponding phenol.
  • Sulfonylation : The sulfonyl group can be introduced via sulfonyl chloride reactions with appropriate benzene derivatives.
  • Fluorination : Difluorination can be performed using fluorinating agents under controlled conditions.

These methods underscore the compound's accessibility for research and industrial applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving analogs of this compound have shown promising results against various cancer cell lines:

  • IC50 Values : In related studies, compounds with similar sulfonamide functionalities demonstrated IC50 values ranging from 3 nM to 25 nM against colon cancer cell lines . The presence of electron-withdrawing groups like bromine enhances the potency of these compounds.

Antibacterial Properties

The antibacterial activity of sulfonamide derivatives has been well-documented. For example, studies have shown that certain sulfonamide compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Compound NameMolecular FormulaActivity AgainstIC50 Value (μM)
This compoundC₁₂H₇BrF₂O₂SS. aureusTBD
SulfanilamideC₁₄H₁₄N₄O₃SVarious bacterial strains3
4-BromophenolC₆H₄BrOE. coli60.80

The biological activity of this compound is likely mediated through its interaction with specific enzymes or proteins involved in cellular processes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play crucial roles in tumor growth and proliferation .

Case Studies and Research Findings

  • Antiproliferative Activity : In a study evaluating various arylsulfonamides, it was found that modifications in the para position significantly affected antiproliferative activity. Compounds with halogen substituents exhibited enhanced potency compared to their unsubstituted counterparts .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that electron-withdrawing groups at specific positions on the phenyl ring significantly influence the biological activity of sulfonamide derivatives. For example, compounds with a para-bromo substitution showed increased potency against cancer cell lines compared to those without such substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-bromophenyl)sulfonyl)-1,3-difluorobenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonation and Coupling : Begin with 1,3-difluorobenzene and 4-bromobenzenesulfonyl chloride. Use a base (e.g., pyridine) in anhydrous dichloromethane under nitrogen at 0–5°C for 24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization : Vary catalyst (e.g., DMAP), solvent polarity, and reaction time. Monitor progress via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR (CDCl3_3) to confirm sulfonyl and fluorine positions. For example, sulfonyl protons appear at δ 7.8–8.2 ppm .

  • X-ray Diffraction (XRD) : For crystal structure determination. Use SHELXL-2018 for refinement, with R-factor < 0.05 .

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

    Physical Properties Value/DescriptionSource
    Melting Point175–177°C
    LogP2.566
    Density1.629 g/cm3^3

Q. How does the reactivity of this compound vary under acidic or basic conditions?

  • Acidic Conditions : Sulfonyl groups resist hydrolysis below 100°C, but bromine may undergo electrophilic substitution. Monitor via 1H^{1}\text{H} NMR for aryl bromide stability .
  • Basic Conditions : Fluorine atoms may participate in nucleophilic aromatic substitution (e.g., with amines). Use DMF as solvent at 80°C for 12 hours .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to brominated analogs in ).
  • Store in airtight containers at 4°C, away from oxidizers.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

  • Challenges :

  • Disorder in sulfonyl or fluorine positions due to low electron density.
  • Twinning in crystals (common in halogenated aromatics).
    • Solutions :
  • Use SHELXL-2018 for twin refinement (TWIN/BASF commands) and anisotropic displacement parameters .
  • Validate with Rint_{\text{int}} < 0.05 and CC > 0.9 for data consistency .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Protocol :

  • Docking Studies : Use AutoDock Vina with PDB receptors (e.g., kinase targets). Parameterize sulfonyl and fluorine groups with AMBER force fields.
  • ADME Prediction : SwissADME to estimate bioavailability (LogP = 2.566 aligns with cell permeability ).

Q. What mechanisms underpin its potential pharmacological activity?

  • Hypotheses :

  • Kinase Inhibition : Sulfonyl groups may bind ATP pockets (similar to triazine derivatives in ).
  • Antimicrobial Activity : Fluorine enhances lipophilicity, disrupting bacterial membranes (test via MIC assays ).

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.
  • DFT Calculations : Compare experimental 19F^{19}\text{F} shifts with Gaussian-optimized structures (B3LYP/6-31G*) .

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